N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Description
N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
This compound has been utilized as a key intermediate in the synthesis of diverse heterocycles with antimicrobial properties. For instance, its use in the construction of coumarin, pyridine, pyrrole, thiazole, and pyrazolo[1,5-a]pyrimidine derivatives has been documented, with these compounds evaluated for their antimicrobial efficacy. The synthesized products were characterized using spectroscopic techniques, and representative compounds demonstrated significant antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Heterocyclic Derivatives and Antimicrobial Assessment
Further research has explored the synthesis of novel heterocycles incorporating a thiadiazole moiety, utilizing a related cyanoacetamide derivative as a precursor. These studies have led to the creation of compounds with potential insecticidal applications against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This work not only expands the chemical diversity achievable with such acetamide derivatives but also contributes to the development of new insecticidal compounds, demonstrating the compound's versatility in synthesizing biologically active molecules (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Inhibition of Fatty Acid Synthesis
Another intriguing application is related to the field of agrochemistry, where chloroacetamide derivatives have been studied for their inhibitory effects on fatty acid synthesis in algae. This research has implications for developing herbicides, indicating a broader scope of application in agricultural sciences. The findings suggest that such compounds can selectively inhibit fatty acid synthesis, offering a pathway to creating more effective and selective agricultural chemicals (Weisshaar & Böger, 1989).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-4-3-5-11(2)15(10)18-13(20)8-12-9-22-16-17-7-6-14(21)19(12)16/h3-7,12H,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUGWCHSZQHUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2CSC3=NC=CC(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.